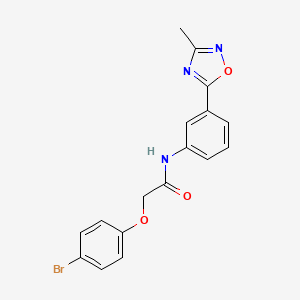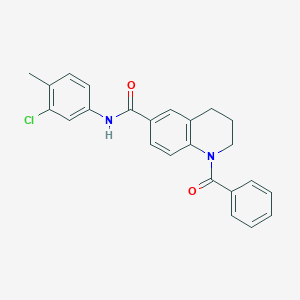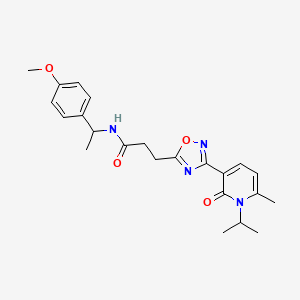![molecular formula C23H24N2O4S B7720073 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBA-TFA and is synthesized through a complex process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of PBA-TFA is not fully understood, but studies have shown that it targets several key metabolic pathways in cancer cells. PBA-TFA has been shown to inhibit the activity of several enzymes involved in glucose metabolism, which is essential for cancer cell survival. Additionally, PBA-TFA has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PBA-TFA has been shown to have several biochemical and physiological effects. Studies have shown that PBA-TFA can inhibit the activity of several enzymes involved in glucose metabolism, leading to decreased ATP production and increased oxidative stress. Additionally, PBA-TFA has been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PBA-TFA is its potent anticancer properties. Additionally, PBA-TFA has been shown to have relatively low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments.
Orientations Futures
There are several future directions for PBA-TFA research. One area of interest is the development of more efficient synthesis methods for PBA-TFA. Additionally, further studies are needed to fully understand the mechanism of action of PBA-TFA and its potential applications in cancer therapy. Finally, studies are needed to determine the potential side effects of PBA-TFA and its safety profile in humans.
Conclusion:
In conclusion, PBA-TFA is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. The complex synthesis method and high cost of PBA-TFA may limit its use in lab experiments, but further research is needed to fully understand its potential applications and safety profile.
Méthodes De Synthèse
The synthesis of PBA-TFA involves a series of chemical reactions that require high levels of expertise and precision. The first step involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride to form N-(2-phenylethyl)benzenesulfonamide. This compound is then reacted with 3-(trifluoromethyl)benzoyl chloride to form 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide or PBA-TFA.
Applications De Recherche Scientifique
PBA-TFA has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that PBA-TFA has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, PBA-TFA has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-22-15-9-8-14-21(22)24-23(26)18-25(17-16-19-10-4-2-5-11-19)30(27,28)20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEXRKOPRKHRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

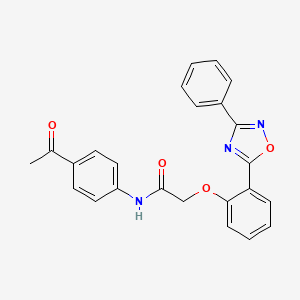







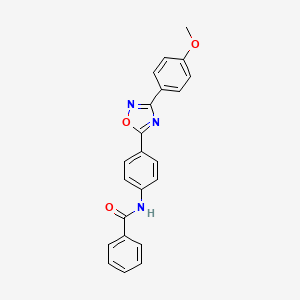
![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)
